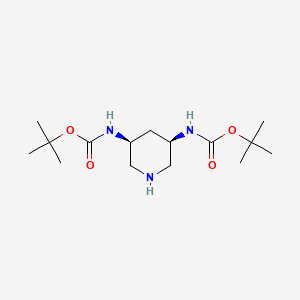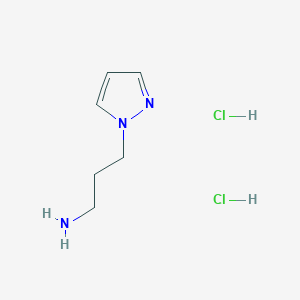
3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride”, there are related studies on the synthesis and therapeutic potential of imidazole containing compounds . These compounds have been found to show a broad range of chemical and biological properties, making imidazole an important synthon in the development of new drugs .Applications De Recherche Scientifique
Structural Diversity and Library Generation
The synthesis of a structurally diverse library of compounds can be achieved through reactions involving precursors related to 3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride. For instance, alkylation and ring closure reactions using related ketonic Mannich bases derived from acetylthiophene have led to the creation of dithiocarbamates, thioethers, and various N-alkylated azoles, including pyrazoles. This process demonstrates the compound's utility in generating a wide array of compounds, which could be screened for various biological activities or material properties (Roman, 2013).
Catalysis and Polymerization
In the realm of catalysis and polymerization, complexes derived from bis(pyrazol-1-yl)alkanes, which can be synthesized using methods that may involve this compound or its derivatives, have been shown to act as effective catalysts. These catalysts have applications in the copolymerization of CO2 and cyclohexene oxide, demonstrating the role of pyrazole-based compounds in green chemistry and the development of environmentally friendly polymerization processes (Potapov et al., 2007).
Antimicrobial and Antioxidant Applications
Compounds synthesized using this compound as a starting point have shown promising antimicrobial and antioxidant properties. For example, pyrazole derivatives have been identified with significant antitumor, antifungal, and antibacterial pharmacophore sites, indicating the potential for developing new therapeutic agents (Titi et al., 2020). Additionally, certain synthesized pyrazole compounds exhibited significant antimicrobial activity, highlighting their potential in addressing microbial resistance (Sid et al., 2013).
Material Science and Hydrogel Modification
In material science, radiation-induced hydrogels modified with various amines, including those related to this compound, have shown enhanced swelling properties and thermal stability. These modified hydrogels exhibit promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Mécanisme D'action
Target of Action
Similar compounds with pyrazole moieties have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Analyse Biochimique
Biochemical Properties
3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases . These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing the overall biochemical reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These changes in gene expression can subsequently affect cellular metabolism and other vital cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . The binding interactions often involve hydrogen bonds, van der Waals forces, and electrostatic interactions, which stabilize the complex and facilitate the desired biochemical reaction. Additionally, this compound can act as an enzyme inhibitor or activator, thereby modulating the activity of the target enzyme. This modulation can lead to changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be attributed to the accumulation of the compound in specific tissues and organs.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and energy production . This compound interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in these pathways. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of specific metabolites. Additionally, this compound can affect the activity of cofactors, such as NADH and FADH2, which are essential for energy production and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its overall efficacy . This compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of this compound to these compartments can influence its activity and facilitate its interactions with specific biomolecules. Additionally, the subcellular localization of this compound can affect its stability and degradation, thereby influencing its overall efficacy.
Propriétés
IUPAC Name |
3-pyrazol-1-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c7-3-1-5-9-6-2-4-8-9;;/h2,4,6H,1,3,5,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILPEDSNQGVPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




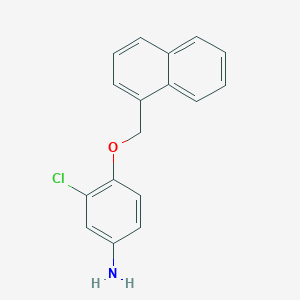

![2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid](/img/structure/B3157321.png)
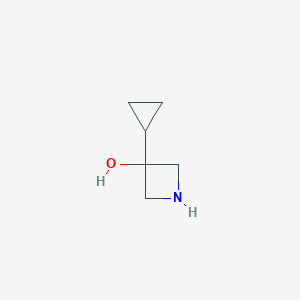
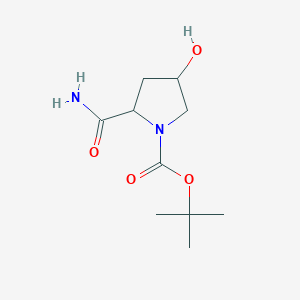

![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B3157369.png)

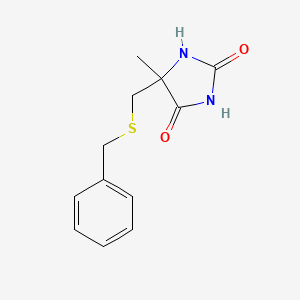
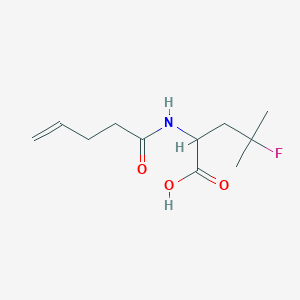
![N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B3157394.png)
